4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide
Description
4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple methoxy groups and an azepane ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-17-21(24-23(26)25-13-6-9-19(27-2)12-14-25)10-5-11-22(17)29-16-18-7-4-8-20(15-18)28-3/h4-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCFYVOXWDGYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC(=CC=C2)OC)NC(=O)N3CCCC(CC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Reduction: The reduction of the nitro group to an amine using a reducing agent like hydrogen gas in the presence of a metal catalyst.
Formation of Azepane Ring: The cyclization of the intermediate compound to form the azepane ring structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and azepane ring play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide include:
4-methoxy-N-(4-methoxyphenyl)benzamide: This compound shares the methoxy and benzamide functional groups but lacks the azepane ring.
4-methoxyphenylboronic acid: This compound contains the methoxy group and is used in Suzuki-Miyaura coupling reactions.
4-methoxy-N-methylbenzenamine: This compound has a similar methoxy group but differs in its amine structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
